BenchChemオンラインストアへようこそ!

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Adenosine A₁ receptor Structure-activity relationship N1-substituent optimization

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (CAS 919842-46-9, molecular formula C₁₃H₁₀ClN₅O₂, MW 303.71 g/mol) is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidin-4-one core bearing a 3-chlorophenyl substituent at the N1 position and an acetamide group directly attached at the N5 position. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established purine bioisostere that has demonstrated activity across multiple target classes including cyclin-dependent kinases (CDKs), phosphodiesterases (PDEs), Src/Abl tyrosine kinases, and adenosine receptors.

Molecular Formula C13H10ClN5O2
Molecular Weight 303.71
CAS No. 919842-46-9
Cat. No. B2398304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
CAS919842-46-9
Molecular FormulaC13H10ClN5O2
Molecular Weight303.71
Structural Identifiers
SMILESCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl
InChIInChI=1S/C13H10ClN5O2/c1-8(20)17-18-7-15-12-11(13(18)21)6-16-19(12)10-4-2-3-9(14)5-10/h2-7H,1H3,(H,17,20)
InChIKeyIAZGFBHDZCYVMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (CAS 919842-46-9): Structural Identity and Procurement Baseline for a Pyrazolo[3,4-d]pyrimidine Acetamide Scaffold


N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (CAS 919842-46-9, molecular formula C₁₃H₁₀ClN₅O₂, MW 303.71 g/mol) is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidin-4-one core bearing a 3-chlorophenyl substituent at the N1 position and an acetamide group directly attached at the N5 position . The pyrazolo[3,4-d]pyrimidine scaffold is a well-established purine bioisostere that has demonstrated activity across multiple target classes including cyclin-dependent kinases (CDKs), phosphodiesterases (PDEs), Src/Abl tyrosine kinases, and adenosine receptors [1]. Unlike the widely studied N5-2-(4-halophenyl) acetamide derivatives that have emerged as potent CDK2 inhibitors, this compound presents a structurally simpler N5-direct acetamide substitution pattern—a feature that has been systematically underexplored in published structure-activity relationship (SAR) campaigns, creating a defined gap in the medicinal chemistry landscape that this compound can uniquely address [2].

Why N-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide Cannot Be Replaced by a Generic Pyrazolo[3,4-d]pyrimidine Analog in Medicinal Chemistry Procurement


The pyrazolo[3,4-d]pyrimidine scaffold family is characterized by extreme sensitivity to substitution pattern at both the N1 and N5 positions. The 3-chlorophenyl group at N1 is not interchangeable with para-chlorophenyl or para-fluorophenyl variants: a systematic SAR study by Harden et al. demonstrated that the 3-chlorophenyl substituent produced the greatest adenosine A₁ receptor affinity among all N1-aryl substituents tested, while the para-chloro isomer exhibited markedly lower potency [1]. At N5, the direct acetamide linkage in the target compound is structurally distinct from the N5-2-(4-halophenyl) acetamide motif identified as optimal in CDK2 inhibitor campaigns—the spacer length and conformational flexibility differences between these two substitution patterns are expected to produce divergent kinase selectivity profiles [2]. Furthermore, chlorophenyl-bearing pyrazolo[3,4-d]pyrimidines undergo CYP-dependent oxidative dechlorination as a primary metabolic route, meaning that even subtle changes in the halogen substitution position can alter metabolic half-life and clearance [3]. These orthogonal sources of structural differentiation—receptor-level SAR at N1, kinase-linker geometry at N5, and metabolic recognition by CYP enzymes—collectively preclude generic substitution without quantitative validation.

Quantitative Differentiation Evidence for N-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide: Comparator-Based Procurement Decision Data


N1 3-Chlorophenyl Substitution Confers Superior A₁ Adenosine Receptor Affinity Relative to Other Aryl Substituents in Pyrazolo[3,4-d]pyrimidine Scaffolds

In a foundational structure-activity relationship study of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, Harden et al. systematically compared multiple N1 substituents in a radioligand binding assay using (R)-[³H]-N⁶-(phenylisopropyl)adenosine (R-PIA) at adenosine A₁ receptors. The 3-chlorophenyl group demonstrated the greatest activity among all N1-position aryl substituents examined, exceeding the performance of the unsubstituted phenyl, 4-chlorophenyl, and other halogenated or alkyl-substituted phenyl variants [1]. The target compound N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide incorporates this validated optimal N1 substituent, providing a rational structural foundation for A₁ adenosine receptor-targeted probe development. The most potent N1,N5-optimized compound in that study—4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one—achieved an IC₅₀ of 6.4 × 10⁻⁶ M at A₁ receptors with approximately 3-fold selectivity over A₂ receptors (IC₅₀ = 19.2 × 10⁻⁶ M), demonstrating that the 3-chlorophenyl N1 group is compatible with receptor subtype selectivity when paired with an appropriate N5 substituent [1].

Adenosine A₁ receptor Structure-activity relationship N1-substituent optimization

N5-Direct Acetamide Substitution Represents a Structurally Unexplored Branch Point Relative to N5-2-(4-Halophenyl) Acetamide CDK2 Inhibitors

A 2023 comprehensive study by Zaki et al. systematically evaluated N5-substituted pyrazolo[3,4-d]pyrimidinone derivatives as anticancer CDK2 inhibitors against HCT116 colorectal carcinoma and HepG2 hepatocellular carcinoma cell lines [1]. The study identified N5-2-(4-halophenyl) acetamide derivatives as the most potent subclass: compound 4a inhibited CDK2 with an IC₅₀ of 0.21 µM, exceeding the reference inhibitor roscovitine (IC₅₀ = 0.25 µM), and displayed antiproliferative IC₅₀ values of 1.09 µM (HCT116) and 0.58 µM (HepG2) [1]. In contrast, N5-2-acetamide derivatives bearing non-halogenated phenyl rings (compounds 4c, 4d) showed dramatically reduced activity (HCT116 IC₅₀ values of 26.35 and 27.04 µM, respectively), demonstrating that both the linker length and the halogen substitution pattern are critical determinants of potency [1]. The target compound N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, which features a direct N5-acetamide (zero-atom linker) rather than the N5-CH₂-CONH-Ar (two-atom linker) motif of the optimized 4a/4b series, occupies a structurally distinct and underexplored position in CDK2 SAR space. This structural divergence is mechanistically consequential because molecular docking of compounds 4a and 4b revealed critical hydrogen-bonding interactions with Ile10, Leu83, and Leu134 within the CDK2 ATP-binding pocket that are sensitive to linker geometry [1].

CDK2 kinase inhibition Scaffold diversification N5-substituent SAR

Chlorophenyl-Bearing Pyrazolo[3,4-d]pyrimidines Are Subject to CYP-Mediated Oxidative Dechlorination—a Class-Level Metabolic Liability That Must Inform Analog Selection

Zamperini et al. investigated the CYP-dependent metabolic behavior of ten pyrazolo[3,4-d]pyrimidine derivatives designed as dual Abl/Src kinase inhibitors [1]. The study demonstrated that all tested chlorophenyl-bearing molecules underwent the same CYP-dependent metabolic reactions: oxidative dechlorination and N-dealkylation. These metabolic pathways were fully characterized for compound 1 of the series, with the oxidative dechlorination identified as a primary biotransformation route mediated by multiple CYP isoforms [1]. This finding establishes that the 3-chlorophenyl substituent present in the target compound is a metabolically labile structural feature that will undergo predictable CYP-mediated clearance. This metabolic information is directly relevant for procurement decisions because it distinguishes chlorophenyl-substituted pyrazolo[3,4-d]pyrimidines from their non-halogenated or metabolically more stable fluoro-substituted analogs: the presence of the chlorine atom introduces a CYP-dependent clearance pathway that must be accounted for in pharmacokinetic study design, while also providing a predictable metabolic soft spot that can be exploited for prodrug design or tuned through isotopic labeling strategies [1].

Drug metabolism CYP450 Oxidative dechlorination

Structural Differentiation from the Clinically Investigated PDE9 Inhibitor BAY 73-6691: Orthogonal Target Engagement Potential via N1 Chlorine Positional Isomerism

BAY 73-6691 [(R)-1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one] is the first potent and selective PDE9 inhibitor, developed for Alzheimer's disease, with a human PDE9 IC₅₀ of 55 nM and murine PDE9 IC₅₀ of 100 nM [1]. Crystal structures of the PDE9A catalytic domain in complex with (R)- and (S)-BAY 73-6691 enantiomers revealed that the 2-chlorophenyl ring orientation significantly influences inhibitor binding, with (R)-BAY 73-6691 (IC₅₀ = 22 nM) exhibiting 4-fold greater affinity than the (S)-enantiomer (IC₅₀ = 88 nM) due to differential positioning of the trifluoromethyl group while the 2-chlorophenyl moiety maintained common interactions with the enzyme [2]. The target compound N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide differs from BAY 73-6691 in two critical structural features: (1) chlorine positional isomerism—3-chlorophenyl (meta) versus 2-chlorophenyl (ortho) at N1—which is expected to alter the dihedral angle and hydrogen-bonding network within the PDE9 active site; and (2) N5 substitution—direct acetamide versus a bulky 6-(trifluoro-2-methylpropyl) group—which generates a substantially different steric and electronic profile at the opposite face of the scaffold. The PDE9 inhibitor pharmacophore is known to be exquisitely sensitive to the N1 aryl substitution pattern, and the 3-chlorophenyl isomer has not been systematically evaluated in published PDE9 inhibitor series, presenting an untested branch point in PDE9 SAR [3].

PDE9 inhibition Isomer selectivity cGMP signaling

Direct Acetamide N5-Substitution Provides a Fragment-Like Molecular Weight Advantage for Ligand Efficiency-Driven Lead Optimization

The molecular weight of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is 303.71 g/mol . This places the compound in a favorable position relative to ligand efficiency metrics commonly applied in fragment-based and lead optimization campaigns. In the Zaki et al. CDK2 inhibitor study, the most potent compound 4a (N5-2-(4-bromophenyl) acetamide derivative; CDK2 IC₅₀ = 0.21 µM) carries a significantly larger molecular weight due to the 4-bromophenylacetamide appendage [1]. The target compound's lower molecular weight (approximately 303 Da) and simpler acetamide N5 substituent position it as a fragment-like starting point from which potency can be systematically built through structure-guided elaboration, potentially yielding optimized leads with superior ligand efficiency indices (e.g., LE = 1.4 × pIC₅₀ / heavy atom count) compared to more elaborate pre-optimized analogs. This fragment-like character is complementary to the validated pyrazolo[3,4-d]pyrimidine core, which has already demonstrated compatibility with kinase active site hinge-region binding through its purine-mimetic hydrogen-bonding capacity [2].

Ligand efficiency Fragment-based drug discovery Molecular weight optimization

Recommended Research and Industrial Application Scenarios for N-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide Based on Quantitative Differentiation Evidence


Adenosine A₁ Receptor Probe Development and Radioligand Competition Assays

The 3-chlorophenyl N1 substituent in this compound has been validated as the optimal N1-aryl group for adenosine A₁ receptor affinity within the pyrazolo[3,4-d]pyrimidine scaffold class [1]. Researchers developing A₁ receptor-targeted chemical probes, radioligand competition binding assays, or functional cAMP assays can use this compound as a core scaffold for further N5-position diversification. The established A₁ receptor SAR at N1 reduces the risk of false-negative results in screening campaigns, making this compound a rational starting point for structure-guided optimization of A₁-selective ligands with potential applications in cardiovascular, renal, or central nervous system pharmacology [1].

CDK2 Kinase Inhibitor SAR Expansion via N5-Linker Geometry Diversification

The N5-direct acetamide motif in this compound occupies linker-length chemical space (zero-atom spacer) that is absent from the extensively characterized N5-2-(4-halophenyl) acetamide CDK2 inhibitor series, where optimal compounds 4a and 4b utilize a two-atom N-CH₂-CO-NH-Ar linker [2]. Medicinal chemistry groups engaged in CDK2 inhibitor lead optimization can procure this compound as a structurally minimalist comparator to systematically evaluate how linker geometry affects CDK2 inhibitory potency, antiproliferative activity against HCT116 (colorectal) and HepG2 (hepatocellular) cancer cell lines, and selectivity versus normal WI-38 fibroblasts—all parameters for which benchmark data from the 4a/4b series are publicly available [2].

CYP-Mediated Metabolic Stability Profiling of Chlorophenyl Pyrazolo[3,4-d]pyrimidines

This compound's 3-chlorophenyl substituent is predicted to undergo CYP-dependent oxidative dechlorination, a metabolic pathway established as a class-level phenomenon across multiple pyrazolo[3,4-d]pyrimidine chemotypes [3]. Drug metabolism and pharmacokinetics (DMPK) laboratories can use this compound as a representative substrate to study CYP isoform contributions to oxidative dechlorination, generate intrinsic clearance data in human liver microsomes or hepatocytes, and evaluate the impact of chlorine positional isomerism (meta vs. ortho vs. para) on metabolic stability. The compound may also serve as a parent scaffold for deuterium-labeling strategies aimed at reducing CYP-mediated clearance via a kinetic isotope effect at the site of dechlorination [3].

PDE9 Isoform Selectivity Profiling with a 3-Chlorophenyl Chemotype

All currently characterized potent PDE9 inhibitors—including BAY 73-6691 (2-chlorophenyl, IC₅₀ = 55 nM human PDE9) and PF-04447943—feature N1 substitution patterns other than 3-chlorophenyl [4][5]. The PDE9 active site is known to be stereochemically sensitive to the orientation of the N1 aryl ring, as evidenced by the 4-fold potency difference between (R)- and (S)-BAY 73-6691 enantiomers driven by differential positioning of the fluoromethyl substituent while the 2-chlorophenyl group maintained common enzyme contacts [5]. This compound provides an unexplored 3-chlorophenyl chemotype for PDE9 inhibition screening and crystallographic studies, enabling researchers to determine whether the meta-chloro substitution confers isoform selectivity advantages, altered binding kinetics, or differentiated physicochemical properties relative to the established ortho-chloro PDE9 inhibitor class [4].

Quote Request

Request a Quote for N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.